
Diethyl itaconate
Overview
Description
Diethyl itaconate (DEI), with the chemical formula $ \text{C}9\text{H}{14}\text{O}_4 $ (CAS: 2409-52-1), is the diethyl ester of itaconic acid, a bio-derived α,β-unsaturated dicarboxylic acid. Its structure features two ethyl ester groups attached to the central methylenesuccinate backbone, conferring moderate lipophilicity compared to shorter or bulkier ester derivatives . DEI is widely utilized as a monomer in polymer chemistry due to its ability to undergo radical polymerization, albeit with slower propagation rates compared to conventional methacrylates. This property is attributed to steric hindrance and the "prestructuring effect," where the spatial arrangement of the ester groups influences polymerization kinetics .
Preparation Methods
Esterification Reaction Mechanism
The esterification of itaconic acid (methylene-succinic acid) with ethanol proceeds via acid-catalyzed nucleophilic substitution:
- The carboxyl group of itaconic acid is protonated by the acid catalyst.
- Ethanol attacks the carbonyl carbon, forming a tetrahedral intermediate.
- Elimination of water and deprotonation yield the diethyl ester product.
Removal of water is crucial to shift equilibrium toward ester formation.
Key Preparation Methods and Conditions
Acid-Catalyzed Esterification with Ethanol
A representative method involves the following steps:
- Reactants: Itaconic acid and ethanol.
- Catalysts: Strong acids such as sulfuric acid, p-toluenesulfonic acid, or boric acid are used either alone or in combination to enhance catalytic efficiency.
- Temperature: Initial heating to 70–100°C for reflux reaction, followed by raising temperature to 100–120°C to complete esterification.
- Reaction Time: Typically 20–50 minutes for the initial reflux, with additional reflux during ethanol addition.
- Molar Ratio: Itaconic acid to ethanol molar ratio is maintained around 1:6 to 1:8, often optimized at 1:7.
- Water Removal: Continuous or intermittent removal of water formed during reaction is performed, often by distillation or azeotropic separation every 15±2 minutes.
- Post-Reaction Treatment: After esterification, the reaction mixture is cooled to about 80°C, and a 10% soda ash (sodium carbonate) solution is added to neutralize residual acid and facilitate phase separation.
- Purification: The upper organic layer is distilled to obtain high-purity diethyl itaconate.
This method is characterized by mild reaction conditions, environmental safety, and high product purity.
Use of Polymerization Inhibitors
During esterification, polymerization of itaconic acid or its esters can occur. To prevent this, polymerization inhibitors such as hydroquinone or 4-tert-butylcatechol are sometimes added to the reaction mixture. These inhibitors stabilize the product and improve yield.
Comparative Data Table of Preparation Parameters
Parameter | Typical Range/Value | Notes |
---|---|---|
Itaconic acid : Ethanol molar ratio | 1 : 6.0 – 8.0 (optimum ~7.0) | Excess ethanol drives esterification forward |
Catalyst type | Sulfuric acid, p-toluenesulfonic acid, boric acid | Often used in combination for enhanced catalysis |
Catalyst amount | ~0.8% by mass of total charge | Ensures sufficient catalytic activity |
Initial reaction temperature | 70 – 100 °C | For initial reflux and reaction start |
Secondary reaction temperature | 100 – 120 °C | For completion of esterification |
Reaction time | 20 – 50 minutes (initial reflux) + additional reflux during ethanol addition | Time optimized for conversion and purity |
Water removal interval | Every 15 ± 2 minutes | Continuous removal prevents equilibrium reversal |
Post-reaction neutralization | 10% soda ash solution, 2 ± 0.2 hours standing | Neutralizes catalyst and aids product isolation |
Final product purity | High (acid value < 20 mg KOH/g) | Indicates low residual acid content |
Research Findings and Process Optimization
- Catalyst Selection: Studies show that combining sulfuric acid with boric acid or p-toluenesulfonic acid improves esterification rate and selectivity.
- Water Removal: Periodic removal of water during the reaction significantly enhances yield by shifting equilibrium toward ester formation.
- Temperature Control: Maintaining temperature within specified ranges prevents side reactions such as polymerization or degradation.
- Neutralization Step: Addition of soda ash solution post-reaction neutralizes residual acid, improving product stability and facilitating purification.
- Polymerization Inhibition: Incorporation of polymerization inhibitors reduces byproduct formation and increases overall yield.
Alternative Methods and Variations
While the acid-catalyzed esterification is the most widely used method, other approaches include:
- Transesterification: Using this compound esters as intermediates for further esterification.
- Use of Solid Acid Catalysts: For greener processes, solid acid catalysts are explored to avoid corrosive liquid acids.
- Vacuum Distillation: To remove ethanol and water simultaneously, enhancing reaction efficiency.
However, these methods are less commonly employed industrially compared to the classical acid-catalyzed esterification.
Chemical Reactions Analysis
Types of Reactions: Diethyl itaconate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(this compound), which is used in the production of resins and coatings.
Diels-Alder Reaction: It acts as a dienophile in Diels-Alder reactions, forming cyclic compounds.
Hydrolysis: It can be hydrolyzed back to itaconic acid and ethanol in the presence of a strong acid or base.
Common Reagents and Conditions:
Polymerization: Initiated by free radicals or heat.
Diels-Alder Reaction: Requires a diene and is typically carried out at elevated temperatures.
Hydrolysis: Uses strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products Formed:
Polymerization: Poly(this compound)
Diels-Alder Reaction: Cyclic adducts
Hydrolysis: Itaconic acid and ethanol
Scientific Research Applications
Diethyl itaconate has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of various polymers and copolymers.
Pharmaceuticals: Investigated for its potential in drug delivery systems due to its biocompatibility.
Biology: Studied for its role in metabolic pathways and its potential as a biochemical marker.
Industry: Utilized in the production of resins, coatings, and adhesives.
Mechanism of Action
Diethyl itaconate exerts its effects through various mechanisms depending on its application:
Polymerization: Acts as a monomer that undergoes free radical polymerization to form long polymer chains.
Biological Pathways: In biological systems, it can be hydrolyzed to itaconic acid, which participates in the tricarboxylic acid cycle and has immunomodulatory effects.
Comparison with Similar Compounds
Structural and Physical-Chemical Properties
Dialkyl itaconates vary in ester chain length and branching, which significantly impact their physical properties and reactivity:
- Key Observations :
Polymerization Kinetics
DEI and DnPI were studied via pulsed laser polymerization–size exclusion chromatography (PLP-SEC). Both show similar Arrhenius parameters, but $ k_p $ decreases with larger ester groups:
Compound | $ \ln(A/\text{L.mol}^{-1}\text{s}^{-1}) $ | $ E_a $ (kJ/mol) | $ k_p $ at 50°C (L·mol$^{-1}$s$^{-1}$) |
---|---|---|---|
DEI | 13.7 ± 0.4 | 23.7 ± 1.1 | 4.5 |
DnPI | 13.6 ± 0.3 | 23.6 ± 0.9 | 4.3 |
- Mechanistic Insight: The "prestructuring effect" (ordered monomer arrangements due to steric constraints) and transition-state entropy differences explain the lower $ k_p $ values compared to methacrylates . Quantum chemical calculations (B3LYP/def2-TZVP) corroborate experimental data, showing ~5 kJ/mol overestimation of activation energy due to error compensation .
Physicochemical Data for Bio-Based Esters
Bis(2-methylbutyl) and bis(3-methylbutyl) itaconates, studied for bio-based applications, exhibit:
- Density : 0.95–0.98 g/cm$^3$
- Viscosity : 12–15 mPa·s at 25°C
- Vapor Pressure : <0.1 kPa at 20°C
These properties highlight the trade-off between ester size and functional performance in material science .
Biological Activity
Diethyl itaconate (DEI) is a derivative of itaconic acid, a compound known for its significant biological activities, particularly in the context of immunomodulation and anti-inflammatory effects. This article delves into the biological activity of this compound, summarizing current research findings, case studies, and potential applications.
Overview of this compound
This compound is synthesized from itaconic acid through esterification. The compound has gained attention due to its potential applications in various fields, including biomedicine and polymer chemistry. Its biological activity is primarily linked to its role as an immunomodulator and its ability to influence inflammatory responses.
Research indicates that this compound exerts its biological effects through several mechanisms:
- Immunomodulation : this compound can modulate immune responses by influencing cytokine production. Studies show that it can enhance the production of anti-inflammatory cytokines while suppressing pro-inflammatory ones, thereby contributing to a balanced immune response .
- Antioxidant Properties : The compound activates the Nrf2 pathway, which leads to the upregulation of antioxidant enzymes. This action helps mitigate oxidative stress in cells, providing a protective effect against inflammation-induced damage .
- Inhibition of Pathogen Growth : this compound has demonstrated antimicrobial properties, inhibiting the growth of various pathogens by interfering with their metabolic pathways .
Research Findings
Recent studies have highlighted the diverse biological activities of this compound:
- Cytokine Regulation : A study found that treatment with this compound led to increased levels of IL-10 while suppressing IL-1β and IFNγ in LPS-stimulated macrophages. This suggests a potential role in managing systemic inflammation .
- Protection Against Infection : In animal models, this compound has shown efficacy in enhancing survival rates against infections by modulating immune responses and reducing inflammatory damage .
- Anti-inflammatory Effects : Research indicates that this compound can significantly reduce markers of inflammation such as TNF-α and IL-6 in various cell types, highlighting its therapeutic potential in inflammatory diseases .
Case Study 1: In Vivo Model of Inflammation
In a controlled study involving mice subjected to LPS-induced inflammation, administration of this compound resulted in:
- Significant reduction in systemic levels of pro-inflammatory cytokines.
- Enhanced survival rates compared to control groups treated with saline.
Case Study 2: Fungal Keratitis Model
This compound was evaluated for its effects on fungal keratitis caused by Aspergillus fumigatus. Results demonstrated that:
- The compound effectively inhibited fungal growth.
- It reduced inflammatory responses associated with the infection, showcasing its dual role as an antimicrobial and anti-inflammatory agent .
Comparative Analysis with Other Itaconates
Compound | Main Activity | Cytokine Modulation | Antimicrobial Activity |
---|---|---|---|
This compound | Immunomodulation | IL-10 upregulation | Yes |
Dimethyl Itaconate | Anti-inflammatory | IL-6 suppression | Yes |
Itaconic Acid | General immunometabolism | Variable | Limited |
Q & A
Q. What methodologies are effective for synthesizing diethyl itaconate-based biodegradable polyesters, and how do reaction conditions influence polymerization efficiency?
Answer: Enzymatic polycondensation using lipases (e.g., Candida antarctica lipase B) is a sustainable method for synthesizing this compound (DEI) polyesters. Key factors include:
- Biocatalyst formulation : Immobilized lipases enhance stability and reusability.
- Comonomer selection : Bulky comonomers like cyclohexanedimethanol (CHDM) improve chain elongation by reducing steric hindrance .
- Reaction medium : Solvent-free systems at 60–80°C optimize enzyme activity and monomer conversion.
Experimental validation via computational docking can identify structural barriers (e.g., low reactivity of dimethyl itaconate) and guide monomer design .
Q. How does this compound modulate immune-metabolic pathways in vivo, and what experimental designs are critical for studying its pharmacokinetics?
Answer: DEI derivatives (e.g., dimethyl itaconate, DMI) inhibit succinate dehydrogenase (SDH), altering TCA cycle dynamics. To study pharmacokinetics:
- Dosing regimens : Intravenous infusion (e.g., 15 mg/kg/min in rats) or bolus injections (400 mg/kg in mice) reveal rapid plasma clearance (T½ = 10–85 min) .
- Tracer studies : [U-¹³C₅]itaconate tracing quantifies degradation pathways, showing conversion to mesaconate and citramalate in hepatic tissues .
- Model systems : Compare wild-type vs. knockout models (e.g., Acod1⁻/⁻ mice) to isolate host vs. microbial metabolism .
Q. What analytical techniques resolve contradictions between in vitro and in vivo data on this compound’s antimicrobial activity?
Answer: Discrepancies arise from differences in bacterial enzyme targeting (e.g., isocitrate lyase in Brucella abortus) and host metabolism. Methodological approaches include:
- Genetic knockouts : Use ΔaceA B. abortus mutants to confirm target specificity .
- Metabolomic profiling : LC-MS/MS quantifies itaconate and derivatives in plasma/tissues to correlate concentrations with antimicrobial effects .
- Dose-response assays : In vitro IC₅₀ values may not reflect in vivo efficacy due to rapid clearance; adjust dosing intervals to match pharmacokinetic parameters .
Q. How can researchers design experiments to evaluate this compound’s role in elastomer performance under high-temperature conditions?
Answer: Focus on copolymer structure-property relationships:
- Thermal analysis : Differential scanning calorimetry (DSC) measures glass transition temperatures (Tg) and thermal stability. For example, PDEBEG elastomers show Tg shifts from -40°C to 20°C with varying DEI content .
- Mechanical testing : Tensile strength and swelling ratios in oil (e.g., ASTM D471) assess high-temperature resistance.
- Crosslinking optimization : Compare peroxide vs. sulfur vulcanization systems to balance elasticity and thermal degradation .
Q. What statistical and ethical considerations are critical for preclinical studies involving this compound administration?
Answer:
- Sample size : Power analysis ensures detection of metabolite level changes (e.g., n ≥ 4 per group in rodent studies) .
- Ethical compliance : Adhere to NIH guidelines for animal welfare, including anesthesia protocols (e.g., isoflurane) and tissue collection methods .
- Data validation : Use two-way ANOVA for time-series metabolomic data and correct for multiple comparisons .
Q. How do structural modifications of itaconate esters influence their reactivity in polymerization and biological activity?
Answer:
- Ester chain length : Diethyl esters improve solubility and enzyme accessibility vs. dimethyl analogs .
- Substituent effects : Electron-withdrawing groups enhance electrophilicity, favoring Michael addition reactions in crosslinking .
- Biological activity : Membrane permeability (e.g., DMI vs. endogenous itaconate) dictates intracellular SDH inhibition potency .
Q. What gaps exist in understanding the environmental impact of this compound-based polymers, and how can lifecycle analysis (LCA) address them?
Answer:
- Degradation pathways : Characterize enzymatic vs. hydrolytic breakdown using soil microcosm assays .
- Toxicity screening : Test leachates from DEI polymers on aquatic models (e.g., Daphnia magna) .
- LCA frameworks : Quantify energy inputs (e.g., enzyme production) and CO₂ emissions across synthesis, use, and disposal phases .
Properties
IUPAC Name |
diethyl 2-methylidenebutanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-4-12-8(10)6-7(3)9(11)13-5-2/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFVHSWKYCYFFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27615-38-9 | |
Record name | Butanedioic acid, 2-methylene-, 1,4-diethyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27615-38-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID5062390 | |
Record name | Ethyl itaconate | |
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Molecular Weight |
186.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2409-52-1 | |
Record name | 1,4-Diethyl 2-methylenebutanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2409-52-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethyl itaconate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002409521 | |
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Record name | Diethyl itaconate | |
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Record name | Diethyl itaconate | |
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Record name | Butanedioic acid, 2-methylene-, 1,4-diethyl ester | |
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Record name | Ethyl itaconate | |
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Record name | Butanedioic acid, 2-methylene-, 1,4-diethyl ester | |
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Record name | ETHYL ITACONATE | |
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Retrosynthesis Analysis
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